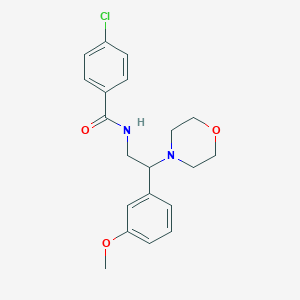

4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3/c1-25-18-4-2-3-16(13-18)19(23-9-11-26-12-10-23)14-22-20(24)15-5-7-17(21)8-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIIBMQCEJRTEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves a multi-step process:

Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline to form 4-chloro-N-(3-methoxyphenyl)benzamide.

Introduction of the Morpholinoethyl Group: The intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl group, resulting in the formation of 4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of 4-chloro-N-(2-(3-hydroxyphenyl)-2-morpholinoethyl)benzamide.

Reduction: Formation of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide.

Substitution: Formation of 4-aminobenzamide derivatives.

Scientific Research Applications

4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Moclobemide (4-Chloro-N-(2-Morpholinoethyl)Benzamide)

Structural Differences :

- Moclobemide lacks the 3-methoxyphenyl group on the morpholinoethyl side chain, instead having a simpler morpholine substitution . Pharmacological Profile:

- Moclobemide is a reversible monoamine oxidase A (MAO-A) inhibitor used clinically as an antidepressant. Its activity is attributed to the morpholinoethyl-benzamide scaffold, which enhances blood-brain barrier penetration . Toxicity:

- Acute oral LD₅₀ in rats: 707 ± 55 mg/kg, indicating moderate toxicity .

α,α,α-Trifluoro-N-(2-Morpholinoethyl)-p-Toluamide

Structural Differences :

2,4-Dichloro-N-(2-Morpholinoethyl)Benzamide

Structural Differences :

- Contains two chlorine atoms at the 2- and 4-positions of the benzamide ring.

Impact :

4-Chloro-N-(2-(3-Oxomorpholino)Ethyl)Benzamide

Structural Differences :

- The morpholine ring is oxidized to a 3-oxomorpholine, introducing a ketone group.

Functional Implications :

Structural-Activity Relationship (SAR) Analysis

Key structural features influencing activity and toxicity:

| Compound Name | Substituent on Benzamide | Side Chain Modification | LD₅₀ (mg/kg, rats) | Relative Potency |

|---|---|---|---|---|

| Moclobemide | 4-Cl | Morpholinoethyl | 707 ± 55 | 1x (Reference) |

| α,α,α-Trifluoro Derivative | 4-CF₃ | Morpholinoethyl | Not reported | 16x |

| 2,4-Dichloro Derivative | 2,4-Cl₂ | Morpholinoethyl | Not reported | Data pending |

| 4-Chloro-N-(3-Oxomorpholinoethyl) | 4-Cl | 3-Oxomorpholinoethyl | Not reported | Lower than Moclobemide (predicted) |

| Target Compound | 4-Cl | 2-(3-Methoxyphenyl)morpholinoethyl | Not reported | Pending preclinical data |

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, CF₃) on the benzamide enhance receptor binding and metabolic stability.

- Methoxy Substitutions (as in the target compound) may improve solubility or confer selectivity for specific receptors (e.g., serotonin or GABA systems) .

- Morpholine Modifications : Oxidation (3-oxomorpholine) or aryl substitution (3-methoxyphenyl) alters electronic properties and steric bulk, impacting bioavailability and target engagement .

Biological Activity

4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 305.78 g/mol

The synthesis typically involves a multi-step process:

- Formation of Intermediate : Reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline to yield 4-chloro-N-(3-methoxyphenyl)benzamide.

- Introduction of Morpholinoethyl Group : The intermediate is reacted with 2-chloroethylmorpholine under basic conditions to obtain the final product.

The biological activity of 4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is primarily attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The compound may exert its effects through:

- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in inflammatory pathways and cell proliferation, potentially leading to anti-inflammatory and anticancer effects.

- Receptor Modulation : The compound may bind to certain receptors, thereby modulating their activity and influencing various biochemical pathways.

Anti-inflammatory Activity

Research indicates that 4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies demonstrated that it could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, it has shown efficacy against RET kinase activity, which is implicated in several cancers .

Case Studies

- In Vitro Studies on Cancer Cells : A study assessed the effects of the compound on RET-driven cancer cells, revealing a notable reduction in cell proliferation and induction of apoptosis at micromolar concentrations .

- Inflammation Models : In animal models of inflammation, treatment with 4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide resulted in decreased edema and lower levels of inflammatory markers compared to control groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide, a comparison with structurally similar compounds is essential:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-chloro-N-(3-methoxyphenyl)benzamide | Lacks morpholinoethyl group | Moderate anti-inflammatory |

| 2-chloro-N-(4-methoxyphenyl)benzamide | Contains different substituents | Limited anticancer activity |

| Benzamide Derivatives | Varying substituents | Diverse biological activities |

The presence of the morpholinoethyl group in 4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide enhances its solubility and interaction with biological targets compared to other benzamide derivatives.

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide?

The compound is typically synthesized via carbodiimide-mediated coupling. A common approach involves reacting the carboxylic acid derivative (e.g., 4-chlorobenzoic acid) with an amine intermediate (e.g., 2-(3-methoxyphenyl)-2-morpholinoethylamine) using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Reaction conditions often require low temperatures (-50°C) to minimize side reactions and improve yield . Post-synthesis, purification via column chromatography and characterization using IR, H-NMR, and elemental analysis are critical .

Q. Which spectroscopic methods are essential for characterizing this compound?

Core techniques include:

- IR spectroscopy to confirm amide bond formation (C=O stretch ~1650–1700 cm).

- H-NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, morpholine protons at δ 2.3–3.5 ppm).

- Elemental analysis to validate purity (>95%) . Advanced labs may use C-NMR or mass spectrometry for additional structural confirmation.

Q. How do pH and temperature affect the compound’s fluorescence properties?

Fluorescence intensity is optimized at pH 5 and 25°C , as acidic conditions stabilize the protonated form of the benzamide moiety, enhancing emission at λem 380 nm. Elevated temperatures (>40°C) reduce intensity due to thermal quenching .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.

- Catalyst screening : Alternative coupling agents like EDC·HCl may reduce byproducts.

- Inert atmosphere : Prevents oxidation of sensitive intermediates . Multi-step syntheses (e.g., sequential protection/deprotection of morpholine or methoxy groups) can also improve regioselectivity .

Q. What methodologies resolve contradictions in fluorescence data across studies?

Discrepancies in fluorescence intensity (e.g., conflicting pH or solvent effects) require:

- Controlled replication : Standardize solvent purity, excitation wavelengths (λex 340 nm), and instrument calibration.

- Binding constant analysis : Use Stern-Volmer plots to quantify quenching effects from metal ions (e.g., Pb) or impurities .

- Comparative studies : Benchmark against structurally similar benzamides (e.g., 4-chloro-N-(3-chlorophenyl)benzamide) to isolate substituent-specific effects .

Q. What strategies determine the compound’s biological targets and mechanisms?

- Enzyme inhibition assays : Screen against bacterial targets like acyl carrier protein synthase (AcpS), which is implicated in lipid biosynthesis.

- Molecular docking : Use software (e.g., AutoDock) to model interactions with enzymes’ active sites, guided by the compound’s trifluoromethyl and chloro substituents .

- Pathway analysis : Transcriptomic/proteomic profiling (e.g., RNA-seq) identifies downstream effects on bacterial proliferation pathways .

Q. How can crystallography clarify the compound’s structural reactivity?

Single-crystal X-ray diffraction reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.